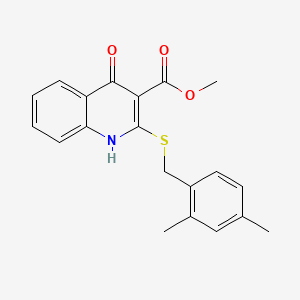![molecular formula C11H17ClN6 B2486384 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride CAS No. 1431966-55-0](/img/structure/B2486384.png)
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the structural framework of 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine are of significant interest due to their potential in various biological and chemical applications. These compounds are synthesized through complex reactions involving multiple steps and reagents, aiming to explore their properties and applications in different fields.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting from primary amines or amino acids and employing techniques like intramolecular cyclization. For instance, the synthesis of pyrazolo and tetrazolo derivatives from hydrazonoyl halides and amino compounds showcases the complexity and versatility of these synthetic routes (Abdelhamid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using advanced spectroscopic techniques like NMR, which confirms their structure and purity. This structural confirmation is crucial for understanding the compound's reactivity and properties (Demchenko et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, such as ring closure and condensation, to form new derivatives with potential biological activities. The reactivity of specific functional groups within these molecules plays a significant role in their chemical transformations and the synthesis of novel compounds with diverse properties (Youssef et al., 1984).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined through experimental analysis. These properties are essential for the compound's application in further studies and for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are analyzed through various reactions and conditions. Studies on the antimicrobial activities of these compounds reveal their potential in medical applications, showcasing the importance of understanding their chemical properties (Demchenko et al., 2021).
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
- A study focused on synthesizing and evaluating the analgesic properties of derivatives of this compound. The research involved synthesizing a new series of these derivatives and studying their structure and purity using NMR 1H spectroscopy. The analgesic activity was assessed using models of thermal and chemical stimulation, with findings suggesting a moderate analgesic effect compared to the reference drug ketorolac (Demchenko et al., 2018).
Antibacterial Activity
- Another research aimed at developing synthesis methods for certain bromides and amines derivatives of this compound and studying their antimicrobial activity. The study found derivatives active against strains of gram-positive and gram-negative bacteria and yeast fungi, indicating a broad spectrum of antimicrobial activity (Demchenko et al., 2021).
Herbicidal Activities
- A series of novel derivatives were synthesized and screened for herbicidal activities against rape and barnyard grass. Compounds exhibited moderate herbicidal activity, demonstrating potential use in agricultural applications (Wang et al., 2006).
Antimicrobial Properties
- A study synthesized a series of pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity. The research showed that some compounds have promising antimicrobial activities, indicating their potential as antimicrobial agents (Hassan, 2013).
Acylation Reactions
- Research on the acylation of a related compound demonstrated that it reacts with carboxylic acid anhydrides and chlorides, producing acylation products at various sites depending on the conditions and nature of the acylating agent (Makei et al., 2004).
Anxiolytic Activity
- A study investigated the anxiolytic activity of urea derivatives of the compound. The compounds demonstrated anticonvulsant and anxiolytic activity, suggesting their potential for use in treating anxiety disorders (Demchenko et al., 2020).
Eigenschaften
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6.ClH/c12-9-5-7-16(15-9)8-11-14-13-10-4-2-1-3-6-17(10)11;/h5,7H,1-4,6,8H2,(H2,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIOWCBBUQCUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3C=CC(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)



![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)